
Adozelesin
Übersicht
Beschreibung
Adozelesin is an alkylating agent that bind to the DNA minor groove in a sequence-specific manner and form covalent adducts with adenines, resulting in the inhibition of DNA replication and induction of apoptosis. (NCI04)
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Adozelesin’s cytotoxic effects?
Methodological Answer:
- Use V79 Chinese hamster lung fibroblasts to assess cytotoxicity via clonogenic assays, as this compound exhibits IC₅₀ values in the picomolar range in this model .
- Human tumor clonogenic assays (e.g., breast cancer cell lines) are suitable for evaluating phase-specific toxicity (e.g., maximal cytotoxicity in late G1/early S phase) .
- Simian Virus 40 (SV40)-based in vitro replication systems can isolate this compound’s effects on DNA replication machinery .
Q. How can researchers confirm this compound’s sequence-specific alkylation of DNA?
Methodological Answer:
- DNA footprinting (e.g., DNase I hypersensitivity assays) identifies preferential binding at A-T-rich minor grooves .
- UV crosslinking or mass spectrometry detects covalent adducts at adenine N3 positions in defined sequences (e.g., 5’-AAAAA-3’) .
- In vitro replication rescue experiments (e.g., adding exogenous replication protein A (RPA)) confirm functional disruption of DNA-protein interactions .
Q. What parameters should be monitored to assess this compound-induced cell cycle perturbations?
Methodological Answer:
- Flow cytometry with propidium iodide staining reveals S-phase delay followed by G2/M arrest and polyploidy in treated cells .
- Western blotting for p53 upregulation and RPA hyperphosphorylation (Ser4/Ser8) validates activation of DNA damage checkpoints .
- Time-lapse microscopy tracks mitotic bypass events (e.g., tetraploid formation without cytokinesis) .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s DNA synthesis inhibition across experimental systems?
Methodological Answer:
- Compare dose-response curves: this compound inhibits L1210 cell growth at 10-fold lower concentrations than DNA synthesis inhibition, suggesting cytotoxicity is not solely replication-dependent .
- Use isobologram analysis to differentiate additive vs. synergistic effects in combination studies (e.g., with tetraplatin or 5-azacytidine) .
- Validate replication stress markers (e.g., γH2AX foci) in systems where DNA adduct formation is minimal (e.g., SV40 models) .
Q. What mechanisms explain this compound’s synergy with hypomethylating agents like 5-azacytidine?
Methodological Answer:
- Co-treatment increases DNA helix destabilization, enhancing this compound’s access to minor grooves in hypomethylated regions .
- Quantify RPA inactivation via chromatin immunoprecipitation (ChIP) in 5-azacytidine-pretreated cells to assess replication fork stalling .
- Measure synergistic cytotoxicity using the median-effect principle (combination index <1 indicates synergy) .
Q. How can preclinical models optimize this compound dosing to mitigate myelosuppression?
Methodological Answer:
- Reference phase I clinical trial data : 24-hour infusions at 100 µg/m² every 6 weeks minimize prolonged thrombocytopenia/granulocytopenia while maintaining efficacy .
- In murine models, compare bolus vs. continuous dosing schedules using peripheral blood cell counts and bone marrow histology .
- Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate drug exposure with hematopoietic toxicity .
Q. What experimental strategies address this compound’s limited efficacy in metastatic breast cancer?
Methodological Answer:
- Test alternative schedules (e.g., metronomic dosing) to reduce myelosuppression and improve tolerability in xenograft models .
- Combine with Mge1p overexpression to suppress replication origin dysfunction, as shown in yeast models under alkylation stress .
- Evaluate biomarkers (e.g., RPA phosphorylation status) to identify patient subgroups with enhanced sensitivity .
Eigenschaften
IUPAC Name |
N-[2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-1H-indol-5-yl]-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O4/c1-15-13-31-27-22(35)11-25-30(26(15)27)12-18(30)14-34(25)29(37)21-9-17-8-19(6-7-20(17)33-21)32-28(36)24-10-16-4-2-3-5-23(16)38-24/h2-11,13,18,31,33H,12,14H2,1H3,(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRVKDUQDLJUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110314-48-2 | |
Record name | Adozelesin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110314-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.